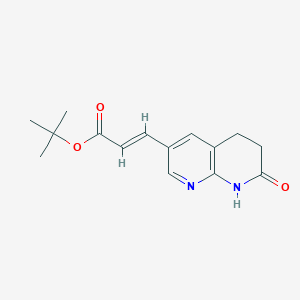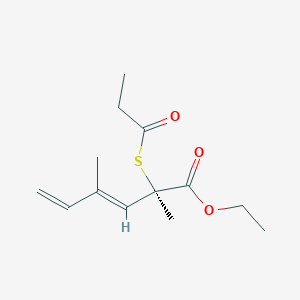
tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(7-oxo-5,6,7,8-tétrahydro-1,8-naphtyridin-3-yl)acrylate de tert-butyle : est un composé organique synthétique qui appartient à la classe des dérivés de la naphtyridine. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. Le composé présente un groupe ester tert-butyle et un fragment acrylate, qui contribuent à sa réactivité et à son utilité potentielle dans diverses réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’(E)-3-(7-oxo-5,6,7,8-tétrahydro-1,8-naphtyridin-3-yl)acrylate de tert-butyle implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la condensation d’un précurseur de naphtyridine approprié avec un dérivé d’acrylate en conditions basiques ou acides. La réaction peut nécessiter l’utilisation de catalyseurs, de solvants et de contrôles de température spécifiques pour obtenir le produit souhaité.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des procédés de type batch à grande échelle ou des procédés en flux continu. Le choix des conditions réactionnelles, telles que la température, la pression et le solvant, est optimisé pour maximiser le rendement et la pureté. Des techniques de purification avancées, telles que la cristallisation ou la chromatographie, sont utilisées pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
(E)-3-(7-oxo-5,6,7,8-tétrahydro-1,8-naphtyridin-3-yl)acrylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir le fragment acrylate en alcool ou en d’autres formes réduites.
Substitution : Le groupe ester peut être substitué par d’autres nucléophiles pour former différents dérivés.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Halogénures d’alkyle, amines, thiols.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
Chimie
En chimie, l’(E)-3-(7-oxo-5,6,7,8-tétrahydro-1,8-naphtyridin-3-yl)acrylate de tert-butyle est utilisé comme brique de base pour la synthèse de molécules plus complexes. Sa réactivité en fait un intermédiaire précieux en synthèse organique.
Biologie et médecine
Le noyau naphtyridine du composé est intéressant en chimie médicinale en raison de ses activités biologiques potentielles. Il peut être étudié pour ses propriétés antimicrobiennes, antivirales ou anticancéreuses. Les chercheurs explorent ses interactions avec des cibles biologiques afin de développer de nouveaux agents thérapeutiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de produits chimiques de spécialité, de produits pharmaceutiques et de produits agrochimiques. Sa structure unique permet de concevoir de nouveaux matériaux présentant des propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound’s naphthyridine core is of interest in medicinal chemistry due to its potential biological activities. It may be investigated for its antimicrobial, antiviral, or anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for the design of novel materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de l’(E)-3-(7-oxo-5,6,7,8-tétrahydro-1,8-naphtyridin-3-yl)acrylate de tert-butyle implique son interaction avec des cibles moléculaires telles que les enzymes, les récepteurs ou les acides nucléiques. Le composé peut inhiber ou activer des voies spécifiques, ce qui conduit aux effets biologiques observés. Des études détaillées sur son affinité de liaison, sa sélectivité et ses effets en aval sont essentielles pour comprendre son mode d’action.
Comparaison Avec Des Composés Similaires
Composés similaires
- (E)-3-(7-oxo-5,6,7,8-tétrahydroquinolin-3-yl)acrylate de tert-butyle
- (E)-3-(7-oxo-5,6,7,8-tétrahydroisoquinolin-3-yl)acrylate de tert-butyle
Unicité
Par rapport aux composés similaires, l’(E)-3-(7-oxo-5,6,7,8-tétrahydro-1,8-naphtyridin-3-yl)acrylate de tert-butyle peut présenter une réactivité et une activité biologique uniques en raison de la présence du cycle naphtyridine. Cette caractéristique structurale peut influencer son comportement chimique et ses interactions avec les cibles biologiques, ce qui en fait un composé intéressant pour des recherches et des développements supplémentaires.
Propriétés
Formule moléculaire |
C15H18N2O3 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
tert-butyl (E)-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-13(19)7-4-10-8-11-5-6-12(18)17-14(11)16-9-10/h4,7-9H,5-6H2,1-3H3,(H,16,17,18)/b7-4+ |
Clé InChI |
QHPWDCZHYIYBRV-QPJJXVBHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/C=C/C1=CC2=C(NC(=O)CC2)N=C1 |
SMILES canonique |
CC(C)(C)OC(=O)C=CC1=CC2=C(NC(=O)CC2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-bromo-1-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11826808.png)


![6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid](/img/structure/B11826824.png)
![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B11826829.png)

![1-[[(1-Oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate](/img/structure/B11826845.png)
![S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11826851.png)

![N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B11826857.png)
![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-9-bromo-6-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11826887.png)

![(3aR,6S,8aR)-2,6-diphenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826899.png)
